molecular formula C3H9ClFN B1323434 3-Fluoropropan-1-amine hydrochloride CAS No. 64068-31-1

3-Fluoropropan-1-amine hydrochloride

Cat. No.: B1323434
CAS No.: 64068-31-1
M. Wt: 113.56 g/mol
InChI Key: CPRAKQAFBUANAU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Fluoropropan-1-amine hydrochloride typically involves the reaction of 3-fluoropropylamine with hydrochloric acid. One common method involves the use of N,N-dimethyl-formamide as a solvent and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride as a coupling agent . The reaction is carried out at room temperature under an inert atmosphere for several hours to yield the desired product.

Chemical Reactions Analysis

3-Fluoropropan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form amines with different substituents.

    Condensation Reactions: It can react with carbonyl compounds to form imines or other condensation products.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Fluoropropan-1-amine hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Fluoropropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence the electronic properties of the amine group, affecting its reactivity and interactions with other molecules. This can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

3-Fluoropropan-1-amine hydrochloride can be compared with other similar compounds such as:

    3-Chloropropan-1-amine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    3-Bromopropan-1-amine hydrochloride: Similar structure but with a bromine atom instead of fluorine.

    3-Iodopropan-1-amine hydrochloride: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs .

Properties

IUPAC Name

3-fluoropropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8FN.ClH/c4-2-1-3-5;/h1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRAKQAFBUANAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619875
Record name 3-Fluoropropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64068-31-1
Record name 3-Fluoropropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoropropylamine hydrochloride
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